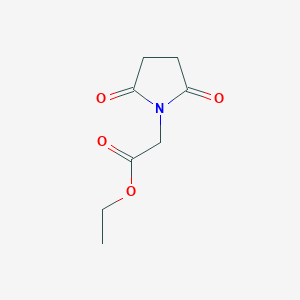

Ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-13-8(12)5-9-6(10)3-4-7(9)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPKZGQUYLANTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931209 | |

| Record name | Ethyl (2,5-dioxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14181-05-6 | |

| Record name | NSC132879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2,5-dioxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Contemporary Significance of the 2,5 Dioxopyrrolidin 1 Yl Scaffold

The foundational core of Ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate is the succinimide (B58015) moiety, a five-membered ring containing an imide functional group. The history of succinimide itself dates back to the 19th century, with its synthesis first reported through the thermal decomposition of ammonium (B1175870) succinate. chembk.com For much of its early history, it remained a subject of academic interest in organic synthesis.

The true significance of the succinimide scaffold, particularly the N-substituted derivatives like the 2,5-dioxopyrrolidin-1-yl group, blossomed in the mid-20th century with the discovery of its utility in peptide synthesis. The development of N-hydroxysuccinimide (NHS) and its esters revolutionized the way chemists form amide bonds, the very linkages that join amino acids to form proteins. epa.gov NHS esters, including structures analogous to this compound, proved to be highly efficient "activated" forms of carboxylic acids. epa.govmdpi.com This activation allows for mild and selective reactions with amines to form stable amide bonds, a critical step in the construction of peptides and other complex molecules. epa.govmdpi.com

This reactivity has cemented the role of the 2,5-dioxopyrrolidin-1-yl scaffold in modern bioconjugation chemistry. Scientists routinely use NHS esters to attach fluorescent dyes, reporter molecules, and other functional tags to proteins and other biomolecules. chemicalbook.com This ability to create stable linkages under biologically compatible conditions is fundamental to a vast array of diagnostic assays and research techniques. evitachem.com

Beyond bioconjugation, the succinimide ring is a recognized pharmacophore, a structural feature responsible for a drug's physiological or pharmacological action. mdpi.com Several succinimide-containing compounds have been developed as anticonvulsant drugs, including ethosuximide, phensuximide, and methsuximide. chembk.com This has spurred ongoing research into new succinimide derivatives with potential therapeutic applications. mdpi.com The structural rigidity and hydrogen bonding capabilities of the succinimide ring make it an attractive scaffold for designing molecules that can interact with specific biological targets. evitachem.com

Overview of Research Trajectories Involving Ethyl 2 2,5 Dioxopyrrolidin 1 Yl Acetate Derivatives

Strategies for the Preparation of this compound and Related Compounds

The construction of the N-substituted succinimide core of this compound is primarily accomplished through the reaction of a primary amine with a succinic acid derivative. Methodologies have evolved from traditional multistep processes to more streamlined one-pot approaches, with a continuous focus on improving reaction efficiency.

The conventional and most straightforward method for synthesizing N-substituted succinimides, including this compound, is a two-step process. mdpi.combeilstein-archives.org This process begins with the acylation of a primary amine by succinic anhydride (B1165640). mdpi.com For the target compound, this involves the reaction of ethyl aminoacetate (glycine ethyl ester) with succinic anhydride to form an intermediate succinamic acid derivative.

The initial acylation reaction is typically high-yielding and can be performed under mild conditions in a variety of solvents such as diethyl ether, toluene, or 1,2-dimethoxyethane. mdpi.combeilstein-archives.org The second step is a cyclodehydration reaction to form the final imide ring. mdpi.com This can be accomplished either by thermal means, often requiring heating to around 120 °C, or by using a chemical dehydrating agent like acetic anhydride. mdpi.combeilstein-archives.org An alternative approach uses succinic acid directly with primary amines in hot water (100 °C), presenting a greener method that avoids organic solvents and catalysts. researchgate.net

General Two-Step Synthesis of N-Substituted Succinimides mdpi.combeilstein-archives.orgresearchgate.net

| Step | Reaction | Typical Reagents and Conditions |

|---|---|---|

| 1. Acylation | Amine + Succinic Anhydride → Succinamic Acid Intermediate | Solvents: Diethyl ether, toluene, 1,2-dimethoxyethane. Mild conditions. |

| 2. Cyclodehydration | Succinamic Acid Intermediate → N-Substituted Succinimide | Heating (e.g., 120°C) or chemical dehydration (e.g., Acetic Anhydride). |

To improve efficiency and reduce waste, several one-pot synthetic methods have been developed. ijcps.org These approaches combine the acylation and cyclization steps into a single procedure without isolating the intermediate. One such method involves the reaction of an amine with succinic anhydride in acetic acid, using zinc powder as a readily available and economical reagent. ijcps.org Another reported one-pot strategy employs polyphosphate ester (PPE) in a solvent like chloroform, which facilitates the reaction sequence under reflux conditions. mdpi.combeilstein-archives.org

Process intensification, which aims to make chemical processes more efficient and sustainable, has been explored for related multi-step syntheses. mdpi.com While not specifically detailed for this compound, strategies like using membrane-integrated reactors for continuous water removal during esterification can shift reaction equilibrium to favor product formation, increasing conversion under milder conditions. mdpi.com Such principles could be applied to optimize the synthesis of N-substituted succinimides.

In related syntheses of N-hydroxysuccinimide esters, activating agents such as triphosgene (B27547) or a combination of triphenylphosphine (B44618) and iodine have been used to facilitate the reaction between a carboxylic acid and N-hydroxysuccinimide under mild, room-temperature conditions, leading to good yields and easy operation. researchgate.netorganic-chemistry.org The selection of the appropriate base and diluent is also critical in these processes. google.com The purity of starting materials, such as the quality of the alcohol used in esterification, can also have a significant effect on the final yield. mdpi.com

Key Parameters for Optimization

| Parameter | Influence on Synthesis | Examples of Optimization Strategies |

|---|---|---|

| Solvent | Affects solubility of reactants and reaction rate. | Using environmentally friendly solvents like acetic acid or water. researchgate.netijcps.org |

| Catalyst/Reagent | Drives the reaction, particularly the dehydration step. | Employing efficient and economical reagents like zinc powder or versatile ones like polyphosphate ester. beilstein-archives.orgijcps.org |

| Temperature | Controls reaction rate and minimizes side reactions. | Performing reactions at room temperature where possible to improve energy efficiency and selectivity. researchgate.net |

| Reaction Time | Ensures complete conversion without product degradation. | Monitoring reaction progress to determine the optimal duration. ijcps.org |

While this compound itself is achiral, the synthesis of chiral succinimide derivatives is an area of significant research interest. Stereoselective synthesis aims to produce a single enantiomer or diastereomer. This can be achieved through several strategies:

Organocatalysis: The enantioselective conjugate addition of ketones to maleimides, catalyzed by chiral organocatalysts, can produce densely substituted chiral succinimides with high diastereo- and enantioselectivities. rsc.org

Radical Cascade Reactions: Visible-light-promoted radical cascade reactions of aza-1,6-enynes have been developed to synthesize highly functionalized succinimides with excellent stereoselectivity in an atom-economical manner. rsc.orgrsc.org

Use of Chiral Starting Materials: Synthesizing the target molecule from an already enantiomerically pure precursor ensures the chirality is transferred to the final product. nih.gov

For cases where a racemic mixture is produced, enantiomeric resolution is required to separate the enantiomers. wikipedia.orglibretexts.org A common method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization. wikipedia.org Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase (CSP) to separate enantiomers. mdpi.com

Derivatization and Structural Modifications of the 2,5-Dioxopyrrolidin-1-yl Acetate Core

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of related compounds.

The ethyl acetate group is a versatile handle for further chemical transformations. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. molbase.com This carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively, using standard peptide coupling reagents.

Furthermore, the methylene (B1212753) group (the -CH2- between the nitrogen and the carbonyl of the acetate group) can potentially be a site for functionalization, although this is less common. More frequently, derivatives are created by starting with different amino esters in the initial synthesis. For example, using different esters of glycine (B1666218) or other amino acids would lead to a variety of ester groups on the final product. The synthesis of related structures like 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate demonstrates that the entire acetate group can be replaced with other functional moieties to introduce reactive handles for applications like click chemistry. broadpharm.com Similarly, the synthesis of unnatural α-amino esters often involves the transformation of the ester group or its precursor into other functionalities. beilstein-journals.org For example, the ester function of a related compound was hydrolyzed and then coupled with other amino acid esters to form piperazine-2,5-diones. beilstein-journals.org

Modifications on the Pyrrolidinedione Ring Nitrogen

While the nitrogen atom in this compound is already substituted, significant transformations can be achieved through reactions that cleave the imide ring, effectively modifying the nitrogen's chemical environment. The two carbonyl groups activate the ring, making it susceptible to nucleophilic attack. clockss.org

One notable modification is the ring-opening reaction with hydroxylamine (B1172632). mdpi.combeilstein-archives.org This process cleaves the succinimide ring to form N-hydroxybutaneamide derivatives. beilstein-archives.org The reaction proceeds through nucleophilic attack by hydroxylamine on one of the imide carbonyls, leading to a tetrahedral intermediate that subsequently undergoes ring cleavage. This method provides a pathway to hydroxamic acids, a class of compounds with significant biological activity. mdpi.combeilstein-archives.org Similarly, other nitrogen nucleophiles, such as primary and secondary amines, can readily open the succinimide ring to yield diamide (B1670390) products. clockss.org The higher reactivity of amines compared to alcohols allows for selective reactions even in the presence of hydroxyl groups. clockss.org

These ring-opening reactions represent a powerful method for transforming the succinimide moiety into linear amide structures, thereby altering the properties and functionalization of the original molecule.

Table 1: Nucleophilic Ring-Opening Reactions of N-Substituted Succinimides

| Nucleophile | Reagent Example | Product Type | Reference |

| Hydroxylamine | NH₂OH·H₂O | Hydroxamic Acid Derivative | mdpi.com, beilstein-archives.org |

| Primary Amine | Benzylamine | Diamide | clockss.org |

| Amino Alcohol | Ethanolamine | Diamide (selective N-attack) | clockss.org |

Incorporation into Diverse Heterocyclic Systems

The succinimide scaffold is a valuable precursor for the synthesis of complex, fused heterocyclic systems. mdpi.com Methodologies that utilize N-substituted succinimides or their maleimide (B117702) precursors allow for the construction of polycyclic architectures, including those with therapeutic potential. nih.govresearchgate.net

One advanced strategy involves a palladium-catalyzed sequential reaction. This method can use maleimides (the unsaturated analog of the succinimide ring) to react with other components, like ortho-iodophenyl-ynones and propargylic ethers, to generate tetracyclic succinimide derivatives containing multiple contiguous stereocenters. rsc.org The reaction proceeds through a complex cascade involving cross-coupling, an Alder-ene reaction, and an intermolecular Diels-Alder cycloaddition. rsc.org

Another approach is the one-pot synthesis of N-fused heteroaromatic bicycles, such as indolizines and imidazopyridines. nih.gov This process can start from azole aldehydes, which undergo a Wittig olefination followed by a base-catalyzed cyclization, demonstrating how related five-membered nitrogen heterocycles can be annulated to form more complex systems. nih.gov These strategies highlight the utility of the succinimide core as a foundational element for building molecular diversity.

Mechanisms of Chemical Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of its carbonyl carbons and the stability of the succinimide ring, which nevertheless can participate in specific, well-defined reactions.

Nucleophilic Acyl Substitution Pathways of Succinimide Esters

While this compound is an N-substituted imide rather than a succinimide ester, its reactivity is governed by similar principles of nucleophilic attack at a carbonyl carbon. The two imide carbonyls are electrophilic centers susceptible to attack by nucleophiles. youtube.com This reaction leads not to substitution of a leaving group in the traditional sense, but to the cleavage of the cyclic imide ring. clockss.orgacs.org

The mechanism involves the addition of a nucleophile (e.g., hydroxide, alkoxide, or amine) to one of the carbonyl carbons, forming a tetrahedral intermediate. clockss.org This is followed by the elimination of the amide portion of the ring, which breaks the C-N bond and opens the ring. This process is effectively a nucleophilic acyl substitution where the acyl group is part of a cyclic system. The stability of the resulting ring-opened product often drives the reaction. For instance, hydrolysis under basic conditions is facile, leading to a succinamate (B1233452) product. acs.org The five-membered ring possesses a degree of ring strain, and its opening can be a thermodynamic driving force for the reaction. youtube.com The rate and likelihood of ring-opening can be influenced by substituents and reaction conditions, such as pH and temperature. nih.govresearchgate.netcreative-biolabs.com

Carbon-Nitrogen (C-N) Coupling Reactions and Proposed Mechanisms

The most direct C-N coupling reactions involving the succinimide moiety in this compound are the ring-opening reactions with amine nucleophiles. clockss.org This reaction is a robust and high-yielding method for forming a new carbon-nitrogen bond.

The proposed mechanism is initiated by the nucleophilic attack of an amine on one of the electrophilic carbonyl carbons of the succinimide ring. clockss.orgyoutube.com This addition forms a zwitterionic tetrahedral intermediate. The intermediate then undergoes ring-opening through the cleavage of the acyl-nitrogen bond, with the imide nitrogen acting as a temporary leaving group that remains tethered to the molecule. A subsequent proton transfer from the newly added nitrogen to the imide nitrogen anion yields the final, stable diamide product. youtube.com This reaction demonstrates high chemoselectivity, with amine nucleophiles reacting preferentially over hydroxyl or alcohol groups present in the same molecule. clockss.org

Table 2: Proposed Mechanism for C-N Coupling via Amine Ring-Opening

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of a primary amine (R-NH₂) on an imide carbonyl carbon. | Tetrahedral intermediate |

| 2 | Cleavage of the C-N bond in the succinimide ring. | Ring-opened intermediate with an N-anion |

| 3 | Proton transfer from the attacking amine's nitrogen to the ring's nitrogen anion. | Final diamide product |

Exploration of Electrophilic and Nucleophilic Properties

This compound possesses distinct regions of electrophilicity and nucleophilicity that dictate its reactivity.

Electrophilic Properties : The primary electrophilic centers are the two carbonyl carbons within the succinimide ring. libretexts.org The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom renders these carbons highly electron-deficient and susceptible to attack by a wide range of nucleophiles. youtube.com Theoretical studies suggest that the electrophilicity of carbonyl compounds is largely governed by electrostatic interactions between the electrophile and the incoming nucleophile. ru.nlnih.gov The carbonyl carbon of the ethyl ester group is also an electrophilic site, though typically less reactive than the imide carbonyls.

Nucleophilic Properties : The nucleophilic character of the molecule resides primarily in the carbonyl oxygen atoms. These oxygens possess lone pairs of electrons and can act as Lewis bases or hydrogen bond acceptors. beilstein-journals.org The nitrogen atom's lone pair is significantly delocalized through resonance with both adjacent carbonyl groups, which greatly reduces its nucleophilicity. However, if the molecule were deprotonated at the α-carbon of the acetate group to form an enolate, that carbon would become a potent nucleophile. The succinimide anion (formed from deprotonation of an unsubstituted succinimide) is also known to be nucleophilic. rsc.org

Redox Chemistry of Associated Functional Groups

The redox chemistry of this compound is dictated by its constituent functional groups: the succinimide ring and the ethyl ester.

Reduction : The succinimide ring is relatively stable to reduction. While the double bond of maleimides can be selectively reduced to yield succinimides using reagents like zinc in acetic anhydride, the carbonyl groups of the succinimide itself require strong reducing agents for cleavage. sid.ir In contrast, the ethyl ester functional group is readily reducible. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol. This reaction would likely also reduce the imide carbonyls. Selective reduction of the ester in the presence of the imide would be challenging but could potentially be achieved with milder, more selective reagents.

Oxidation : The succinimide ring is generally robust and resistant to oxidation under typical conditions. Its derivatives, however, are famously used in oxidation reactions. For instance, N-chlorosuccinimide and N-bromosuccinimide are common reagents for allylic halogenation and other oxidative processes. In these cases, the succinimide portion acts as a leaving group. wikipedia.org The molecule itself does not possess obvious sites for oxidation, although under conditions of severe oxidative stress, degradation could occur. nih.gov

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopic methodologies provide profound insights into the molecular architecture of ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate, enabling researchers to confirm its identity and structure with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to map the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The ethyl group would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The methylene protons of the acetate (B1210297) group attached to the nitrogen atom would likely appear as a singlet. The four protons of the pyrrolidine (B122466) ring are chemically equivalent and are expected to produce a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are anticipated for the carbonyl carbons of the succinimide (B58015) and ester groups, the methylene carbons of the ethyl and acetate moieties, the methyl carbon of the ethyl group, and the carbons of the pyrrolidine ring. The chemical shifts of these carbons are indicative of their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl CH₂ | ~4.1 (quartet) | ~61 |

| Acetate CH₂ | ~4.0 (singlet) | ~45 |

| Pyrrolidine CH₂ | ~2.8 (singlet) | ~28 |

| Ester C=O | - | ~168 |

| Imide C=O | - | ~177 |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (LC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a monoisotopic mass of 185.068808 g/mol , high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its elemental formula (C₈H₁₁NO₄). epa.gov

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are frequently employed. In a typical ESI-MS analysis, the compound would be expected to form pseudomolecular ions, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For instance, studies on similar N-substituted succinimide esters often show characteristic fragmentation patterns involving the succinimide ring and the ester group. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups.

Key expected absorption bands include:

C=O stretching (ester): A strong band around 1735 cm⁻¹.

C=O stretching (imide): Two distinct bands are characteristic of the succinimide ring, an asymmetric stretching band around 1770 cm⁻¹ and a symmetric stretching band around 1700 cm⁻¹.

C-O stretching (ester): Bands in the region of 1250-1000 cm⁻¹.

C-N stretching: A band in the fingerprint region.

C-H stretching: Bands corresponding to the sp³ C-H bonds of the ethyl and acetate groups, typically below 3000 cm⁻¹.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of this compound. A purity of ≥99% as determined by UPLC has been reported for analogous compounds. acs.org

A typical method would involve reversed-phase chromatography using a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve good separation from any impurities. Detection is commonly performed using a UV detector, as the carbonyl groups in the molecule absorb UV light.

Interactive Data Table: Exemplary HPLC Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm particle size |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Gradient | Optimized gradient from low to high acetonitrile concentration |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Note: These are exemplary conditions and may require optimization for specific applications.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. For a compound of intermediate polarity like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to achieve an optimal retardation factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light or by using a staining agent such as potassium permanganate (B83412). For a related compound, a TLC system using ethyl acetate/hexane was employed. rsc.org

Interactive Data Table: Exemplary TLC Conditions

| Parameter | Condition |

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) or potassium permanganate stain |

Note: The mobile phase composition may need to be adjusted based on the specific impurities present.

Preparative Chromatography Techniques

In the synthesis of "this compound" and its derivatives, achieving a high degree of purity is essential for accurate subsequent analysis and application. Preparative chromatography is the cornerstone of purification in this context, allowing for the isolation of the target compound from reaction byproducts and unreacted starting materials on scales ranging from milligrams to kilograms. evotec.com

Commonly employed techniques include preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). evotec.com For pyrrolidine-2,5-dione derivatives, preparative column chromatography using a stationary phase like silica gel 60 is a well-established method. semanticscholar.org In a typical workflow, the crude reaction mixture containing "this compound" would be dissolved in a minimal amount of solvent and loaded onto a column packed with the stationary phase. A carefully selected solvent system (mobile phase) is then passed through the column. Components of the mixture separate based on their differential affinities for the stationary and mobile phases, allowing for the collection of pure fractions of the desired product.

For more challenging separations, particularly for resolving enantiomers of chiral succinimide derivatives, preparative chiral HPLC is utilized. semanticscholar.orgacs.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. The purity of the collected fractions is often confirmed using analytical-scale methods like Ultra-Performance Liquid Chromatography (UPLC), which can verify purity levels of ≥99%. semanticscholar.orgacs.org

Table 1: Overview of Preparative Chromatography Techniques

| Technique | Scale | Application for Succinimide Derivatives |

| Preparative Column Chromatography | Milligram to Gram | Primary purification using media like silica gel. semanticscholar.org |

| Preparative HPLC | Gram to Kilogram | High-resolution purification of final compounds and intermediates. evotec.com |

| Preparative SFC | Gram to Kilogram | Alternative to HPLC, often providing faster separations. evotec.com |

| Mass-Directed Preparative LC/MS | Milligram to Gram | Automated purification of chemical libraries based on mass-to-charge ratio. evotec.com |

X-ray Crystallography for Molecular Geometry and Absolute Configuration Determination

For compounds in the pyrrolidine-2,5-dione class, single-crystal X-ray analysis is employed to confirm their molecular geometry and, for chiral molecules, their absolute configuration. acs.org The process involves growing a high-quality single crystal of the compound, which can be achieved by methods such as the slow evaporation of a solvent like 2-propanol. acs.org This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net

In the study of related succinimide structures, X-ray diffraction data has revealed key conformational features. For instance, analysis can show that the five-membered succinimide ring adopts a specific conformation, such as an envelope shape. researchgate.net Furthermore, the technique elucidates intermolecular interactions, like hydrogen bonds, that dictate how molecules pack together in the crystal lattice. researchgate.net For chiral derivatives, the anomalous scattering phenomenon observed during X-ray diffraction analysis allows for the unambiguous determination of the absolute configuration (R or S) of the stereocenters. acs.org

The detailed output of a crystallographic experiment is extensive, as exemplified by the data obtained for structurally related compounds. researchgate.net

Table 2: Example Crystal Data and Structure Refinement Parameters for a Related Succinimide Derivative

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₉H₁₈N₂O₄ |

| Formula weight | 338.35 |

| Crystal system | Triclinic |

| Space group | Pī |

| a (Å) | 8.5041 (5) |

| b (Å) | 8.6959 (5) |

| c (Å) | 12.5024 (8) |

| α (°) | 71.002 (1) |

| β (°) | 88.165 (1) |

| γ (°) | 72.572 (1) |

| Volume (ų) | 831.87 (9) |

| Z (molecules/unit cell) | 2 |

| Data Collection | |

| Radiation source | Mo Kα, λ = 0.71073 Å |

| Temperature (K) | 100 |

| θ range for data collection (°) | 1.7 to 29.2 |

| Measured reflections | 31786 |

| Independent reflections | 31786 |

| Refinement | |

| Refinement on | F² |

| R-factor (R[F² > 2σ(F²)]) | 0.047 |

| wR-factor (wR(F²)) | 0.130 |

| Goodness-of-fit (S) | 1.06 |

| Data adapted from a study on a structurally related compound, Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate, to illustrate typical crystallographic parameters. researchgate.net |

This level of detailed structural information is invaluable, as subtle changes in molecular geometry, sometimes influenced by weak intramolecular interactions like C–H···O hydrogen bonds, can significantly impact the biological activity of the compound. acs.org

Theoretical and Computational Studies

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for estimating the binding affinity of a ligand to its target receptor. nih.gov While specific docking studies for Ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate were not detailed in the search results, extensive research on structurally similar compounds provides a strong basis for predicting its behavior.

For instance, studies on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides, which share the core pyrrolidine-2,5-dione structure, have shown potent and stereoselective modulation of the Excitatory Amino Acid Transporter 2 (EAAT2). semanticscholar.orgnih.gov Molecular docking simulations of these analogs into a modeled structure of the EAAT2 protein predicted favorable binding affinities. semanticscholar.orgnih.gov This suggests that the succinimide (B58015) moiety is a key pharmacophore for this class of compounds. The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction, with lower values indicating a more stable complex. mdpi.com

Table 1: Predicted Binding Affinities for Structurally Related Pyrrolidine-2,5-dione Derivatives This table presents data from analogous compounds to illustrate the typical binding affinities observed for this chemical class.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide Analogs | EAAT2 | -7.3 to -8.0 semanticscholar.org |

| Phytol Acetate (B1210297) | Nuclear Factor (NF)-κB | -4.153 mdpi.com |

| Eicosanal | Human Peroxiredoxin 5 | -3.928 mdpi.com |

Understanding the specific interactions between a ligand and a target's active site is fundamental for rational drug design. frontiersin.orgnih.gov These interactions are primarily non-covalent and include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org The three-dimensional structure of the enzyme-ligand complex reveals the precise nature of this binding. nih.gov

For molecules containing the pyrrolidine-2,5-dione scaffold, the two carbonyl oxygens are significant features. These groups act as hydrogen bond acceptors, forming strong, directional interactions with hydrogen bond donor residues (like Arginine, Lysine, or Serine) in a protein's active site. researchgate.netevitachem.com The binding of a ligand to its target initiates a conformational change in the protein, a process that is crucial for its biological function. frontiersin.orgnih.gov In silico docking tools can visualize these interactions, typically representing hydrogen bonds as dashed lines between the ligand and specific amino acid residues of the receptor. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule from first principles. These methods can determine molecular geometry, charge distribution, and the energies of molecular orbitals, which are essential for predicting a compound's stability and reaction pathways. dntb.gov.ua

The three-dimensional shape of a molecule is critical to its ability to interact with biological targets. X-ray crystallography studies on compounds structurally related to this compound reveal key geometric features. The five-membered succinimide ring typically adopts a non-planar conformation, often described as an "envelope," where one atom is out of the plane of the other four. researchgate.netresearchgate.net

In certain derivatives, the molecular geometry is further stabilized by weak intramolecular hydrogen bonds. acs.org For example, in a fluorinated analog of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide, an intramolecular hydrogen bond between an aromatic C-H group and a carbonyl oxygen of the succinimide ring was observed. acs.orguj.edu.pl This type of interaction can lock the molecule into a preferential conformation, which may have a significant impact on its biological activity by pre-organizing it for receptor binding. acs.orguj.edu.pl

Computational models can predict the most reactive sites within a molecule. For this compound, the primary reactivity hotspots are associated with its functional groups. The succinimide ring contains two carbonyl groups, which create electrophilic carbon centers susceptible to nucleophilic attack. The ester group is also a key reactive site, prone to hydrolysis.

Furthermore, the N-succinimidyl (NHS) ester portion of related molecules is widely used in bioconjugation chemistry precisely because of its reactivity. broadpharm.com The NHS group is an excellent leaving group, making the ester's carbonyl carbon highly susceptible to attack by nucleophiles, particularly primary amines, to form stable amide bonds. broadpharm.com This inherent reactivity is a critical feature, enabling its use as a building block in the synthesis of more complex molecules. evitachem.com

In Silico Modeling of Molecular Properties and Transport Phenomena

In silico models are computational methods used to predict a wide range of molecular properties, including those related to absorption, distribution, metabolism, and excretion (ADME). japsonline.com These predictions help to assess the drug-like potential of a compound early in the development process, reducing the reliance on extensive experimental studies. japsonline.comresearchgate.net

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier. It is commonly expressed as the logarithm of the octanol-water partition coefficient (LogP). A balanced lipophilicity is essential for good oral absorption and distribution.

Computational tools can accurately predict LogP values. For this compound and its close analogs, predicted LogP values suggest moderate lipophilicity. This property is crucial for its transport across cell membranes, which is a prerequisite for reaching intracellular targets.

Table 2: Predicted Molecular Properties for this compound and a Structural Analog This table showcases predicted physicochemical properties relevant to the compound's transport and permeation.

| Compound | Molecular Formula | Property | Predicted Value | Source |

|---|---|---|---|---|

| This compound | C₈H₁₁NO₄ | Average Mass | 185.179 g/mol | epa.gov |

| Ethyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate | C₈H₉NO₄ | LogP | -0.1 | stenutz.eu |

Structure-Property and Structure-Activity Relationship (SPR/SAR) Modeling

Theoretical and computational studies focusing on the structure-property relationship (SPR) and structure-activity relationship (SAR) of this compound and its analogs are crucial for understanding how molecular modifications influence their physicochemical characteristics and biological activities. These models provide valuable insights for the rational design of new derivatives with enhanced properties.

Quantitative structure-activity relationship (QSAR) analyses are a key component of these studies, establishing mathematical correlations between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For succinimide derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial actions. nih.gov

Research has shown that the biological activity of N-substituted succinimides is significantly influenced by the nature of the substituent attached to the nitrogen atom of the succinimide ring. researchgate.netresearchgate.net Modifications to this part of the molecule can impact properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect the compound's interaction with biological targets. researchgate.net

For instance, in a study on N-phenylsuccinimide derivatives, 3D-QSAR modeling demonstrated that specific substitutions on the phenyl ring were critical for their antifungal activity. researchgate.net The models, developed using techniques like principal component analysis (PCA), multiple linear regression (MLR), and artificial neural networks (ANN), successfully predicted the biological activity of the compounds, highlighting the importance of the structural and electronic properties of the N-substituent. researchgate.netjocpr.com

The following table summarizes the general findings from SAR studies on N-substituted succinimide derivatives, providing insights into how different structural modifications can affect their biological activity.

Table 1: Structure-Activity Relationship (SAR) Insights for N-Substituted Succinimide Derivatives

| Structural Moiety | Modification | Impact on Biological Activity | References |

|---|---|---|---|

| N-Substituent | Introduction of aromatic or heteroaromatic rings | Can enhance various biological activities, including anticonvulsant and antimicrobial effects. | researchgate.netresearchgate.net |

| N-Substituent | Substitution on the aromatic ring | The position and nature of substituents (electron-donating or electron-withdrawing) can significantly alter activity. For example, specific substitutions on N-phenylsuccinimides were found to be crucial for antifungal activity. | researchgate.net |

| N-Substituent | Introduction of alkylating groups | Can lead to long-acting anticonvulsant properties. | researchgate.net |

The combination of QSAR, molecular docking, and synthetic chemistry provides a powerful platform for the development of novel succinimide-based compounds with tailored biological profiles. researchgate.netnih.gov By understanding the intricate relationships between chemical structure and biological function, researchers can more efficiently design and synthesize new molecules with improved therapeutic potential. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-substituted succinimides, including Ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate, is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional synthetic approaches often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents and solvents. Future research will undoubtedly focus on overcoming these limitations.

Future investigations will likely aim to adapt and optimize these green methodologies for the specific synthesis of this compound, focusing on improving yields, minimizing by-products, and ensuring the scalability of the process for industrial applications.

Table 1: Comparison of Synthetic Methodologies for N-Substituted Succinimides

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Conventional Synthesis | Often multi-step, may use dehydrating agents like acetic anhydride (B1165640) or acetyl chloride. | Established procedures, but with drawbacks of low yields and by-products. |

| Microwave-Assisted Synthesis | Utilizes microwave heating to accelerate reactions. | Faster reaction times, potentially higher yields, and cleaner reactions. |

| Synthesis in Hot Water | Uses water as a solvent at elevated temperatures, often without a catalyst. | Environmentally friendly, cost-effective, and simplifies purification. |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. | Increased efficiency, reduced waste, and operational simplicity. |

Exploration of Advanced Catalytic Methods for Derivatization

The derivatization of this compound is crucial for expanding its applications. Future research is expected to heavily invest in the exploration of advanced catalytic methods to achieve this. Catalysis offers the potential for highly selective and efficient transformations under mild conditions.

One emerging area is the use of catalysts for grafting functional molecules onto surfaces. For example, a one-step catalytic method has been developed for grafting N-hydroxysuccinimidyl-ester-functionalized methallylsilane (B14297402) onto silica (B1680970) surfaces for enzyme immobilization. This approach, which utilizes an acid catalyst, allows for a high loading efficiency of the functional group. Similar catalytic strategies could be envisioned for covalently attaching this compound to various substrates, thereby creating novel functional materials.

Furthermore, the development of catalysts that can selectively activate specific bonds within the this compound molecule will be a key research focus. This could enable a wide range of derivatization reactions, leading to the synthesis of novel compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science.

Deeper Mechanistic Elucidation of Interactions within Complex Biological Systems

The succinimide (B58015) moiety is a well-known feature in molecules designed for biological applications, particularly due to its reactivity with nucleophiles like the primary amines found in proteins. The N-hydroxysuccinimide (NHS) ester, a close relative of the succinimide functional group in the title compound, is commonly used for bioconjugation. However, a critical challenge in aqueous environments is the competition between the desired aminolysis (reaction with an amine) and hydrolysis (reaction with water).

Future research must focus on a deeper mechanistic understanding of these competing reactions for this compound and its derivatives in complex biological systems. Studies have shown that for some succinimidyl esters, the rate of hydrolysis can be significantly higher than the rate of aminolysis, which can lead to inefficient labeling or immobilization of biomolecules.

Advanced analytical techniques will be instrumental in dissecting these reaction kinetics and understanding the factors that influence the outcome, such as pH, buffer composition, and the steric and electronic properties of the reactants. A more profound understanding of these mechanisms will enable the rational design of more stable and efficient bioconjugation reagents based on the this compound scaffold.

Table 2: Key Kinetic Parameters in Succinimidyl Ester Reactions

| Reaction | Description | Significance for Biological Applications |

| Aminolysis | The reaction of the succinimidyl ester with a primary amine to form a stable amide bond. | The desired reaction for covalently linking to proteins and other biomolecules. |

| Hydrolysis | The reaction of the succinimidyl ester with water, leading to the opening of the succinimide ring. | A competing reaction that reduces the efficiency of aminolysis in aqueous environments. |

Integration with Cutting-Edge Materials Science Applications

The ability of the succinimide functional group to react with amines makes this compound an attractive candidate for integration into advanced materials. Future research will likely explore its use as a building block or surface modification agent for a variety of materials science applications.

One key area is the development of functionalized surfaces for biosensors and biomedical devices. By immobilizing this compound or its derivatives onto surfaces like gold or silica, it is possible to create platforms for the covalent attachment of antibodies, enzymes, or other biomolecules. This is fundamental for creating highly specific and sensitive diagnostic tools.

Furthermore, the incorporation of this compound into polymers and hydrogels could lead to the development of novel biomaterials with tailored properties, such as drug delivery vehicles or scaffolds for tissue engineering. The reactivity of the succinimide group can be exploited to crosslink polymer chains or to conjugate therapeutic agents.

Design of Next-Generation Chemical Probes and Tools

Building on its reactivity, this compound serves as a valuable scaffold for the design of next-generation chemical probes and tools for studying biological processes. The succinimide moiety can act as a reactive handle for attaching reporter groups such as fluorophores, biotin, or other tags to target molecules.

Future research in this domain will focus on creating more sophisticated probes with enhanced features. This includes the development of probes with improved specificity, increased stability in biological media, and "smart" functionalities, such as activatable probes that only become fluorescent upon reacting with their target. The versatility of the this compound structure allows for the systematic modification of its components to fine-tune its reactivity and properties for specific applications in chemical biology and molecular imaging.

Q & A

Q. What statistical approaches are suitable for analyzing its bioactivity data?

- Methodological Answer :

- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism .

- ANOVA : Compare bioactivity across experimental groups (e.g., IC values) with post-hoc Tukey tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.